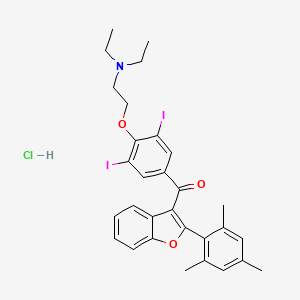
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a ketone group, diethylaminoethoxy side chain, diiodophenyl ring, mesityl group, and benzofuranyl moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride involves multiple steps:
Formation of the Benzofuranyl Moiety: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: This can be achieved through Friedel-Crafts alkylation using mesitylene and a suitable catalyst.
Attachment of the Diethylaminoethoxy Side Chain: This step involves nucleophilic substitution reactions where the diethylaminoethoxy group is introduced.
Iodination of the Phenyl Ring: The phenyl ring is iodinated using iodine and an oxidizing agent.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The diethylaminoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diethylaminoethoxy side chain and the diiodophenyl ring are crucial for its binding affinity to these targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The planar structure of the benzofuranyl moiety allows it to intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- Ketone, 3,5-dibromo-4-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl-, hydrochloride .
- Ketone, p-(2-(diethylamino)ethoxy)phenyl 2-mesityl-3-benzofuranyl .
Uniqueness
Ketone, 4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl 2-mesityl-3-benzofuranyl-, hydrochloride is unique due to the presence of the diiodophenyl ring, which imparts distinct chemical and biological properties. The iodination enhances its reactivity and potential biological activity compared to its brominated or non-halogenated analogs.
Properties
CAS No. |
73343-73-4 |
|---|---|
Molecular Formula |
C30H32ClI2NO3 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C30H31I2NO3.ClH/c1-6-33(7-2)12-13-35-29-23(31)16-21(17-24(29)32)28(34)27-22-10-8-9-11-25(22)36-30(27)26-19(4)14-18(3)15-20(26)5;/h8-11,14-17H,6-7,12-13H2,1-5H3;1H |
InChI Key |
ZVXLOEMLLUNTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















